molecular formula C27H29NO4 B11389002 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11389002
M. Wt: 431.5 g/mol
InChI Key: RZKVUZGIJNECNG-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide is a complex organic compound with a unique structure that combines elements of furochromen and propanamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furochromen core, followed by the introduction of the tert-butyl and methyl groups, and finally the attachment of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may interact with biological molecules in interesting ways, making it a candidate for drug discovery and development.

    Medicine: The compound could have potential therapeutic applications, depending on its biological activity and toxicity profile.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: This compound shares the furochromen core but lacks the propanamide moiety.

    3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Similar structure with an acetic acid group instead of the propanamide.

Uniqueness

The presence of the N-(2-phenylethyl)propanamide group in 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide distinguishes it from similar compounds. This unique structural feature may confer different chemical reactivity and biological activity, making it a valuable compound for further study.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C27H29NO4/c1-17-19(10-11-25(29)28-13-12-18-8-6-5-7-9-18)26(30)32-24-15-23-21(14-20(17)24)22(16-31-23)27(2,3)4/h5-9,14-16H,10-13H2,1-4H3,(H,28,29)

InChI Key

RZKVUZGIJNECNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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